Cas no 1145786-45-3 ((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid)

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a methoxy-substituted phenyl ring linked to a 4-methylimidazole moiety. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high selectivity and efficiency. Its boronic acid group facilitates stable transmetalation with palladium catalysts, while the imidazole ring enhances solubility and reactivity in organic and aqueous media. The methoxy substituent further modulates electronic properties, improving stability during coupling conditions. This reagent is valuable in pharmaceutical and materials science research, particularly for constructing complex heterocyclic frameworks. It is typically handled under inert conditions due to boronic acid sensitivity to protodeboronation.
(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid structure
1145786-45-3 structure
Product Name:(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
CAS No:1145786-45-3
MF:C11H13BN2O3
MW:232.043522596359
MDL:MFCD19053227
CID:1023772
Update Time:2025-08-05

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid
    • 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenylboronic acid
    • [4-(4-methyl-1H-imidazol-1-yl)-3-(methyloxy)phenyl]boronic acid
    • AK102519
    • ANW-62053
    • CTK8B9115
    • KB-32452
    • SureCN3969307
    • MDL: MFCD19053227
    • Inchi: 1S/C11H13BN2O3/c1-8-6-14(7-13-8)10-4-3-9(12(15)16)5-11(10)17-2/h3-7,15-16H,1-2H3
    • InChI Key: OMGGGTOQGOMAKG-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(B(O)O)C=CC=1N1C=NC(C)=C1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3

Experimental Properties

  • Boiling Point: 474.7±55.0℃ at 760 mmHg

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Additional information on (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Introduction to (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic Acid and Its Significance in Modern Chemical Biology

(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid, with the CAS number 1145786-45-3, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its boronic acid functional group and a phenyl ring substituted with a methoxy group and a 4-methyl-1H-imidazol-1-yl moiety, exhibits unique chemical properties that make it a valuable tool in various biochemical applications.

The structure of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid imparts it with the ability to participate in various types of chemical interactions, making it particularly useful in the development of pharmaceuticals and agrochemicals. The boronic acid moiety, in particular, is well-known for its ability to form stable complexes with diols, a property that has been leveraged in the synthesis of complex molecules and in the development of novel drug delivery systems.

In recent years, there has been a surge in research focused on the applications of boronic acids in medicinal chemistry. One of the most notable areas of research involves the use of boronic acids as inhibitors of enzymes that play critical roles in disease pathways. For instance, boronic acid derivatives have been extensively studied for their potential as inhibitors of glycosidases, which are enzymes involved in various metabolic processes and are implicated in diseases such as diabetes and lysosomal storage disorders.

The 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl substituent in this compound adds an additional layer of complexity and functionality. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. Meanwhile, the imidazole ring provides a hydrogen bonding network that can be exploited to enhance binding affinity and selectivity in drug design.

Recent studies have highlighted the potential of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid as a key intermediate in the synthesis of novel therapeutic agents. Researchers have demonstrated its utility in constructing complex molecular architectures that mimic natural products and have shown promise in preclinical studies. These studies suggest that compounds derived from this molecule could have applications in treating a wide range of conditions, from cancer to infectious diseases.

The pharmaceutical industry has been particularly interested in boronic acid derivatives due to their favorable pharmacokinetic properties. Boronic acids are known for their ability to form reversible covalent bonds with biological targets, which can lead to prolonged drug action and reduced side effects. This characteristic makes them attractive for developing drugs that require precise temporal control over their activity.

In addition to its pharmaceutical applications, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid has found utility in materials science and nanotechnology. The unique chemical properties of this compound allow it to be incorporated into advanced materials that exhibit enhanced functionality. For example, it has been used to develop sensors and catalysts that can detect and respond to specific biochemical cues.

The synthesis of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid is another area where significant advancements have been made. Modern synthetic techniques have enabled researchers to produce this compound with high purity and yield, facilitating its use in various research and industrial applications. The development of efficient synthetic routes has also made it more accessible for academic and industrial researchers to explore its potential.

The role of computational chemistry in understanding the behavior of (3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)boronic acid cannot be overstated. Advanced computational methods allow researchers to predict the interactions between this compound and biological targets with remarkable accuracy. This has accelerated the discovery process by enabling virtual screening of potential drug candidates before they are synthesized in the lab.

In conclusion, (3-Methoxy-4-(4-methyl-1H-imidazol-1-yi]phenyl)boronic acid (CAS no 1145786 - 45 - 3) is a versatile compound with significant implications across multiple fields of science. Its unique structure and properties make it a valuable tool for developing new drugs, materials, and technologies. As research continues to uncover new applications for this compound, its importance is likely to grow even further.

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